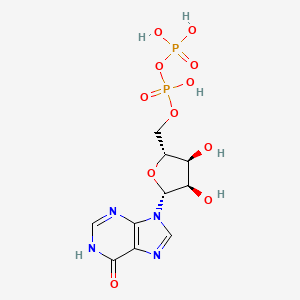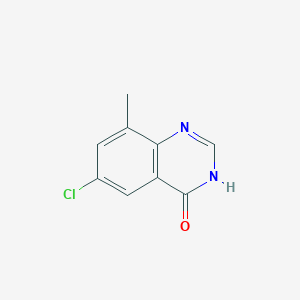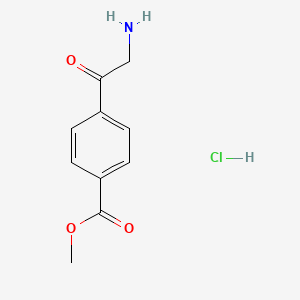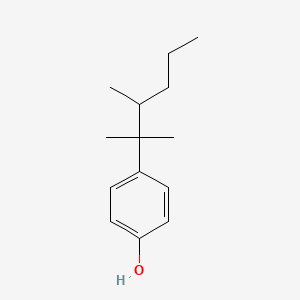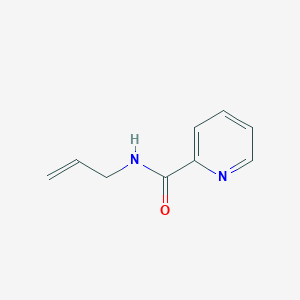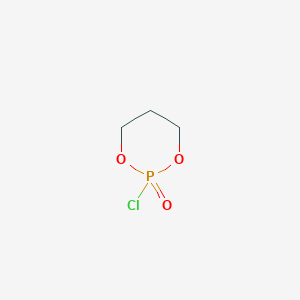
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide
概要
説明
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, also referred to as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP), is a highly reactive and stable compound . It is a cyclic chlorophosphate reagent .
Synthesis Analysis
DMOCP can be prepared by reacting phosphorous oxychloride (in dry toluene) with 2,2-dimethyl-1,3-propane diol and triethyl amine .Molecular Structure Analysis
The molecular formula of DMOCP is C5H10ClO3P . The InChI key is VZMUCIBBVMLEKC-UHFFFAOYSA-N .Chemical Reactions Analysis
DMOCP has been employed as a catalyst in the synthesis of numerous organic compounds, including 1,2-dihydro-2-oxo-1H-benzimidazole and 2-amino-4-methyl-4H-chromene . It is used in esterification reactions for cyclic phosphate synthesis and also reacts with phenyl grignard reagents .Physical And Chemical Properties Analysis
DMOCP is a solid substance with a melting point of 97-102 °C (lit.) . It has a density of 1.55 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.45 (lit.) .科学的研究の応用
Conformation and Geometry
Research on substituted 1,3,2-dioxaphosphorinane-2-oxides and -2-sulfides explores their ring conformation and the orientation of the P=O/P=S bond. The study of geometrical parameters across different compounds reveals systematic class differences influenced by the anomeric effect, particularly the n π (O)—α * (P-axial substituent) interaction. This interaction helps rationalize conformational preferences and geometric details, comparing mean experimental geometries to ab initio calculated geometries for conformers (Nuffel, Alsenoy, Lenstra, & Geise, 1984).
Solubility and Thermal Stability
The solubility of 1,3,2-dioxaphosphorinane derivatives in various solvents and their thermal stability have been measured, providing insights into the physical properties of these compounds. These studies utilize methods like nuclear magnetic resonance, infrared spectroscopy, and mass spectroscopy for structural characterization, alongside thermogravimetric analysis for thermal stability (Guo, Fan, Yun, & Chen, 2013).
Synthesis and Spectral Characterization
Synthesis routes for 1,3,2-dioxaphosphorinane derivatives and their spectral characterization through IR, NMR, and mass spectrometry have been developed. These studies detail the steps involved in the esterification process and the resulting heterocyclic molecules' structural attributes. Mass spectra analysis provides insights into the principal fragmentation pathways and the effects of electron-impact decompositions (Kwon & Oh, 1981).
Vibrational Spectra and Anomeric Effects
Investigations into the vibrational infrared and Raman spectra of 1,3,2-dioxaphosphorinane derivatives, comparing theoretical spectra with experimental counterparts, shed light on the anomeric effect and its influence on molecular structure. Such studies use DFT/B3LYP and ab initio methods, contributing to the understanding of the conformational equilibrium and molecular vibrations (Badawi & Förner, 2011).
Synthesis and Antimicrobial Activity
Research on the synthesis of 1,3,2-dioxaphosphorinane-2-yl-amino carboxylates and their antimicrobial activity explores the potential biomedical applications of these compounds. The synthesis involves a two-step process, resulting in compounds with moderate antimicrobial properties, highlighting the relevance of these derivatives in developing new antimicrobial agents (Babu, Prasad, Reddy, & Raju, 2008).
作用機序
DMOCP acts as a Lewis acid catalyst, playing a vital role in forming covalent bonds between substrates. By acting as a proton acceptor, it enables the creation of a covalent bond between two molecules by accepting a proton from one molecule and donating it to another. Additionally, it acts as an electron donor, promoting the formation of covalent bonds between molecules by donating an electron to one molecule and accepting an electron from another .
Safety and Hazards
DMOCP is classified as a dangerous good for transport and may be subject to additional shipping charges . It is corrosive (GHS05) and can cause severe skin burns and eye damage (H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
特性
IUPAC Name |
2-chloro-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClO3P/c4-8(5)6-2-1-3-7-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLUGFQIEIXIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447141 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |
CAS RN |
872-99-1 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





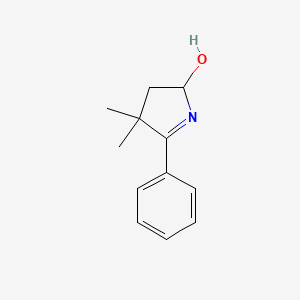
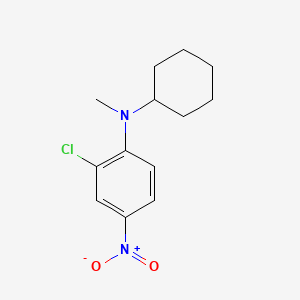
![2-(4-Nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1660937.png)


![2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1660943.png)
![S-[3-(benzylamino)-2-methyl-3-oxopropyl] ethanethioate](/img/structure/B1660945.png)
